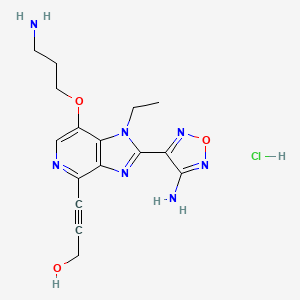

Akt kinase inhibitor hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

分子式 |

C16H20ClN7O3 |

|---|---|

分子量 |

393.8 g/mol |

IUPAC 名称 |

3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol;hydrochloride |

InChI |

InChI=1S/C16H19N7O3.ClH/c1-2-23-14-11(25-8-4-6-17)9-19-10(5-3-7-24)12(14)20-16(23)13-15(18)22-26-21-13;/h9,24H,2,4,6-8,17H2,1H3,(H2,18,22);1H |

InChI 键 |

ZGDNGHCKIJUSPV-UHFFFAOYSA-N |

规范 SMILES |

CCN1C2=C(C(=NC=C2OCCCN)C#CCO)N=C1C3=NON=C3N.Cl |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Akt Kinase Inhibitor Hydrochloride

This guide provides a comprehensive overview of the mechanism of action for Akt kinase inhibitors, with a specific focus on their role within the PI3K/Akt/mTOR signaling pathway. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these therapeutic agents. The hydrochloride salt form of these inhibitors is commonly used to improve solubility and stability for administration.

The PI3K/Akt/mTOR Signaling Pathway: A Central Regulator of Cellular Processes

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular functions, including cell growth, proliferation, survival, metabolism, and angiogenesis.[1] Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that serves as a central node in this pathway.[1][2]

The activation of this pathway typically begins with the stimulation of receptor tyrosine kinases (RTKs) by growth factors or hormones. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[1][2]

Akt possesses a pleckstrin homology (PH) domain that binds to PIP3, causing Akt to translocate to the cell membrane. For full activation, Akt requires a dual phosphorylation event:

-

Phosphorylation at Threonine 308 (Thr308) in the activation loop by phosphoinoinositide-dependent kinase 1 (PDK1).[1][3]

-

Phosphorylation at Serine 473 (Ser473) in the C-terminal hydrophobic motif by the mTOR Complex 2 (mTORC2).[3]

Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating their activity. Key downstream effects include promoting cell survival by inhibiting pro-apoptotic proteins (e.g., BAD, FOXO transcription factors) and stimulating cell growth and proliferation through the activation of mTOR Complex 1 (mTORC1).[1] The pathway is negatively regulated by the tumor suppressor PTEN (Phosphatase and Tensin Homolog), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.[2]

Dysregulation of the PI3K/Akt/mTOR pathway, often through mutations in PIK3CA, loss of PTEN function, or amplification of Akt itself, is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1]

Core Mechanisms of Action of Akt Kinase Inhibitors

Akt kinase inhibitors are broadly classified into two main categories based on their binding mode and mechanism of inhibition: ATP-competitive inhibitors and allosteric inhibitors.

These small molecules are designed to bind to the ATP-binding pocket within the catalytic kinase domain of Akt.[3] By occupying this site, they directly compete with endogenous ATP, thereby preventing the transfer of the gamma-phosphate group from ATP to the serine or threonine residues of Akt's downstream substrates. This effectively blocks the kinase's catalytic activity.

-

Characteristics:

-

Target the active, "PH-out" conformation of the kinase.[3]

-

Typically inhibit all three Akt isoforms (pan-Akt inhibitors) due to the high degree of conservation in the ATP-binding pocket.

-

A potential challenge is achieving selectivity against other kinases in the AGC family, which share structural similarities in their ATP-binding sites.

-

Binding of these inhibitors can paradoxically stabilize the active conformation and increase phosphorylation of Akt at Thr308 and Ser473, a phenomenon that must be considered in their development.[3][4]

-

Allosteric inhibitors bind to a distinct pocket on the Akt protein, remote from the active site. This pocket is located at the interface between the PH domain and the kinase domain.[3][5] Binding to this site does not directly compete with ATP. Instead, it locks the Akt protein in an inactive, "PH-in" auto-inhibited conformation.[3]

-

Characteristics:

-

Prevent the conformational changes necessary for Akt activation.[6]

-

Block the translocation of Akt to the plasma membrane, thereby preventing its activation by PDK1 and mTORC2.[3][6]

-

Can offer greater selectivity for Akt over other kinases compared to ATP-competitive inhibitors.

-

Inhibit the kinase activity of Akt and prevent its phosphorylation.[6]

-

Quantitative Data of Representative Akt Kinase Inhibitors

The potency and selectivity of Akt inhibitors are determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are common metrics used to quantify their efficacy.

| Inhibitor Name | Type | Target Isoforms | IC50 / Ki Values | Clinical Phase (Highest) |

| Capivasertib (AZD5363) | ATP-Competitive | Pan-Akt | Akt1: 3 nM, Akt2: 8 nM, Akt3: 8 nM (IC50) | Phase III |

| Ipatasertib (GDC-0068) | ATP-Competitive | Pan-Akt | Akt1: 5 nM, Akt2: 18 nM, Akt3: 8 nM (IC50) | Phase III |

| Afuresertib (GSK2110183) | ATP-Competitive | Pan-Akt | Akt1: 0.08 nM, Akt2: 2 nM, Akt3: 2.6 nM (Ki) | Phase II |

| AT7867 | ATP-Competitive | Pan-Akt | Akt1: 32 nM, Akt2: 17 nM, Akt3: 47 nM (IC50) | Preclinical |

| MK-2206 | Allosteric | Pan-Akt | Akt1: 8 nM, Akt2: 12 nM (IC50) | Phase II |

| Miransertib (ARQ 092) | Allosteric | Pan-Akt | Akt1: ~5 nM (IC50) | Phase II |

Note: IC50 and Ki values can vary depending on the assay conditions. The data presented is a representative summary from published literature.

Key Experimental Protocols for Assessing Akt Inhibition

Evaluating the efficacy of Akt kinase inhibitors requires a combination of in vitro biochemical assays and cell-based functional assays.

This assay directly measures the ability of an inhibitor to block the catalytic activity of purified Akt enzyme.

-

Principle: An ELISA-based format utilizes a specific peptide substrate for Akt coated on a microtiter plate. Active Akt enzyme phosphorylates this substrate in the presence of ATP. A primary antibody specific to the phosphorylated form of the substrate is then added, followed by a horse-radish peroxidase (HRP)-conjugated secondary antibody. The signal, generated by a chromogenic substrate like TMB, is inversely proportional to the inhibitor's activity.

-

Methodology:

-

Coating: Coat a 96-well microtiter plate with an Akt-specific substrate (e.g., a GSK-3 fusion protein or synthetic peptide).

-

Kinase Reaction: Add purified active Akt enzyme, the test inhibitor (at various concentrations), and a solution of ATP to initiate the reaction. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.

-

Washing: Wash the plate to remove the enzyme, inhibitor, and ATP.

-

Primary Antibody Incubation: Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate to remove the unbound primary antibody.

-

Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate to remove the unbound secondary antibody.

-

Detection: Add a chromogenic substrate (e.g., TMB). After a short incubation, stop the reaction with a stop solution.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

-

Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Western blotting is the standard method to assess the phosphorylation status of Akt and its downstream targets within cells, providing a direct readout of the inhibitor's on-target effect in a biological context.

-

Principle: Cells are treated with the Akt inhibitor, and cell lysates are prepared. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Akt (p-Akt Ser473, p-Akt Thr308) and phosphorylated downstream substrates (e.g., p-GSK3β Ser9). Total protein levels are also measured as loading controls. A reduction in the phosphorylated protein signal indicates successful inhibition.

-

Methodology:

-

Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of the Akt inhibitor hydrochloride for a designated time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay).

-

Sample Preparation: Normalize protein amounts for all samples and add SDS-PAGE loading buffer. Denature the samples by heating at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the prepared samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody diluted in blocking buffer (e.g., anti-p-Akt Ser473, anti-total-Akt) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the degree of inhibition.

-

References

- 1. Akt Kinase Activity Assay Kit (ab139436) | Abcam [abcam.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 6. Western blot protocol | Abcam [abcam.com]

The Differential Roles of Akt Isoforms in Cell Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal regulator of fundamental cellular processes, including cell growth, proliferation, metabolism, and survival.[1] The Akt signaling pathway is frequently hyperactivated in a wide array of human cancers, making it a prime target for therapeutic intervention.[2][3] In mammals, the Akt family comprises three highly homologous isoforms: Akt1 (PKBα), Akt2 (PKBβ), and Akt3 (PKBγ), encoded by distinct genes.[4] While structurally similar, accumulating evidence reveals that these isoforms have both redundant and unique, sometimes opposing, functions in cellular processes, including the critical regulation of cell survival and apoptosis.[5][6] Understanding the isoform-specific roles of Akt is paramount for the development of targeted and effective cancer therapies.[7]

This in-depth technical guide delineates the specific roles of Akt1, Akt2, and Akt3 in cell survival, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the distinct signaling pathways, present quantitative data on their effects on apoptosis, and provide detailed experimental protocols for their study.

Core Concepts: Overlapping and Distinct Functions in Cell Survival

While all three Akt isoforms are generally considered to promote cell survival, they achieve this through both shared and distinct downstream effectors and are activated by specific upstream signals.[5] The relative importance of each isoform in promoting survival is often cell-type and context-dependent.[8][9]

Akt1 is broadly expressed and is often considered the primary mediator of cell survival signals.[6] Knockout studies in mice have revealed a crucial role for Akt1 in organismal growth and the suppression of apoptosis.[6] It exerts its pro-survival effects through the phosphorylation and inhibition of several pro-apoptotic proteins.

Akt2 is prominently involved in glucose metabolism and insulin signaling.[6][10] While it shares some pro-survival functions with Akt1, its role in cell survival can be more nuanced and context-dependent. In some instances, Akt2 has been shown to be essential for survival, particularly under conditions of metabolic stress.[11]

Akt3 expression is most prominent in the brain and testes.[4] Its role in cell survival is an active area of research, with studies indicating its importance in the survival and proliferation of specific cell types, such as embryonic stem cells and certain cancer cells.[12]

Signaling Pathways

The activation of Akt isoforms is initiated by the recruitment of the kinase to the plasma membrane through the binding of its pleckstrin homology (PH) domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of phosphoinositide 3-kinase (PI3K).[5][13] Full activation requires phosphorylation at two key residues: Threonine 308 (in Akt1) by PDK1 and Serine 473 (in Akt1) by mTORC2.[14]

Upstream Regulators

The preferential activation of specific Akt isoforms can be dictated by the upstream signaling components. For instance, activation of PI3K-p110α is often associated with the subsequent activation of Akt1, while PI3K-p110β activation preferentially leads to Akt2 activation.[5][13]

Table 1: Key Upstream Regulators of Akt Isoforms

| Regulator | Akt1 | Akt2 | Akt3 |

| PI3K Isoforms | p110α[5][13] | p110β[5][13] | - |

| Receptor Tyrosine Kinases (RTKs) | PDGF-R, EGF-R[15] | Insulin-R, IGF-1R[6] | - |

| G-protein coupled receptors (GPCRs) | Yes[5] | Yes[5] | - |

| Other Kinases | c-Src[16] | - | DNA-PKcs[17][18] |

| Phosphatases | PHLPP2[4] | PHLPP1[4] | PHLPP1/2[4] |

| Adaptor Proteins | - | ClipR-59[1] | TCL1b[5] |

Downstream Effectors in Cell Survival

Once activated, Akt isoforms phosphorylate a wide array of downstream substrates to regulate cell survival. While there is considerable overlap, isoform-specific substrate preferences are emerging.

Akt1's Anti-Apoptotic Role: Akt1 promotes cell survival primarily by inhibiting pro-apoptotic factors. It can phosphorylate and inactivate Bad, a pro-apoptotic Bcl-2 family member, leading to its sequestration by 14-3-3 proteins.[19] Akt1 also phosphorylates and inhibits the Forkhead box O (FOXO) family of transcription factors, preventing the expression of pro-apoptotic genes like Bim and Fas ligand.[20] Furthermore, Akt1 can indirectly lead to the degradation of the tumor suppressor p53 through the phosphorylation of MDM2.[2]

Akt2's Contribution to Survival: Akt2 also contributes to cell survival, in part by regulating metabolic pathways that are essential for cellular viability. For example, by promoting glucose uptake and utilization, Akt2 can protect cells from apoptosis induced by metabolic stress.[6] In some contexts, Akt2 can also phosphorylate and regulate the activity of anti-apoptotic proteins. Under hypoxic conditions, Akt2 can induce the expression of miR-21, which in turn downregulates the tumor suppressor PTEN, leading to the activation of all Akt isoforms and promoting cell survival.[11]

Akt3's Emerging Role in Survival: Akt3 has been shown to be critical for the survival of certain cell types. In embryonic stem cells, the specific inhibition of Akt3, but not Akt1 or Akt2, leads to apoptosis.[12] This effect is mediated, at least in part, through the regulation of p53 activity.[12] In some cancers, such as melanoma and triple-negative breast cancer, Akt3 plays a significant role in promoting cell survival and proliferation.[21] Knockdown of Akt3 in head and neck squamous cell carcinoma cells leads to an increase in apoptotic cells.[22]

Table 2: Key Downstream Effectors of Akt Isoforms in Cell Survival

| Effector | Function | Akt1 | Akt2 | Akt3 |

| Bad | Pro-apoptotic Bcl-2 family member | Inhibits[19] | - | - |

| FOXO Transcription Factors | Promote apoptosis gene expression | Inhibits[20] | Inhibits | Inhibits |

| MDM2 | Promotes p53 degradation | Activates[2] | - | - |

| Caspase-9 | Initiator caspase | Inhibits[2] | - | - |

| GSK-3β | Pro-apoptotic kinase | Inhibits[2] | Inhibits | - |

| p21 | Cell cycle inhibitor | Regulates localization[12] | Regulates localization | - |

| p27 | Cell cycle inhibitor | - | - | Regulates expression[21] |

| p53 | Tumor suppressor | Inhibits (via MDM2)[12] | - | Regulates activity[12] |

| ASK1 | Pro-apoptotic kinase | Inhibits[23] | - | - |

| DNA-PKcs | DNA repair | Interacts with[17][18] | - | Interacts with[17][18] |

| Hexokinases | Mitochondrial metabolism | Promotes mitochondrial association[24] | - | - |

Signaling Pathway Diagrams

Caption: Akt1-mediated cell survival signaling pathway.

Caption: Akt2-mediated cell survival signaling pathway.

Caption: Akt3-mediated cell survival and proliferation signaling pathway.

Quantitative Data on the Role of Akt Isoforms in Cell Survival

Numerous studies have employed techniques such as siRNA-mediated knockdown to elucidate the specific contributions of each Akt isoform to cell survival. The following tables summarize quantitative data from such experiments in various cancer cell lines.

Table 3: Effect of Akt Isoform Knockdown on Apoptosis

| Cell Line | Treatment | Apoptosis (% of control) | Reference |

| ZR-75 (Breast Cancer) | siAkt1 | Significant increase | [8][9] |

| siAkt2 | Little effect | [8][9] | |

| siAkt3 | Little effect | [8][9] | |

| siAkt1/2/3 | Similar to siAkt1 alone | [8][9] | |

| IGROV1 (Ovarian Cancer) | siAkt1 | No significant increase | [8][9] |

| siAkt2 | No significant increase | [8][9] | |

| siAkt3 | No significant increase | [8][9] | |

| siAkt1/2/3 | Significant increase | [8][9] | |

| A549 (Lung Cancer) | siAkt1 | No significant increase | [8] |

| siAkt2 | No significant increase | [8] | |

| siAkt3 | No significant increase | [8] | |

| siAkt1/2/3 | Significant increase | [8] | |

| MDA-MB-468 (Breast Cancer) | siAkt1 | No significant increase | [8] |

| siAkt2 | No significant increase | [8] | |

| siAkt3 | No significant increase | [8] | |

| siAkt1/2/3 | Significant increase | [8] | |

| Mouse Embryonic Stem Cells | shAkt1 | No apoptotic effect | [12] |

| shAkt2 | No apoptotic effect | [12] | |

| shAkt3 | Significant increase in apoptosis | [12] | |

| shAkt1/3 | Greater reduction in viable cells than shAkt3 alone | [12] |

Table 4: Effect of Akt Isoform Knockdown on Cell Proliferation/Viability

| Cell Line | Treatment | Effect on Proliferation/Viability | Reference |

| ZR-75 (Breast Cancer) | siAkt1 | Significantly affected | [8] |

| siAkt1/2/3 | No more effect than siAkt1 alone | [8] | |

| IGROV1 (Ovarian Cancer) | siAkt1 | Modestly affected | [8] |

| siAkt2 | Significantly affected | [8] | |

| siAkt3 | Modestly affected | [8] | |

| siAkt1/2/3 | Almost completely abolished | [8] | |

| A549 (Lung Cancer) | siAkt1 | Significantly inhibited clonogenic activity | [17] |

| siAkt2 | Improved clonogenic activity | [17] | |

| siAkt3 | Significantly inhibited clonogenic activity | [17] | |

| MDA-MB-231 (Breast Cancer) | shAkt1 | Strongly inhibits proliferation (PDT increased from 30.2h to 37.1h) | [17][18] |

| shAkt2 | No effect on proliferation (PDT ~30.7h) | [17][18] | |

| shAkt3 | Significantly inhibits proliferation (PDT increased to 33.1h) | [17][18] | |

| Mouse Embryonic Stem Cells | shAkt1 | No significant impact | [12] |

| shAkt2 | No significant impact | [12] | |

| shAkt3 | Significant G1 arrest | [12] |

PDT: Population Doubling Time

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately dissecting the roles of Akt isoforms. Below are representative protocols for key experimental techniques.

siRNA-Mediated Knockdown of Akt Isoforms

This protocol describes a general procedure for the transient knockdown of specific Akt isoforms in cultured cancer cells using small interfering RNA (siRNA).

Materials:

-

Human cancer cell line of interest (e.g., ZR-75, IGROV1, A549)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine RNAiMAX Transfection Reagent

-

siRNA targeting human Akt1, Akt2, Akt3, and a non-targeting control siRNA (10 µM stock solutions)[25]

-

6-well tissue culture plates

-

RNase-free water and microtubes

Protocol:

-

Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection. For example, plate 1 x 10^5 to 2 x 10^5 cells per well.

-

siRNA-Lipofectamine Complex Formation:

-

For each well to be transfected, dilute 1.5 µl of 10 µM siRNA (final concentration 10 nM) in 100 µl of Opti-MEM.

-

In a separate tube, dilute 5 µl of Lipofectamine RNAiMAX in 100 µl of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

-

-

Transfection:

-

Add the 200 µl of siRNA-lipid complex to each well containing cells and 1.8 ml of complete medium.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-96 hours. The optimal incubation time should be determined empirically for the specific cell line and endpoint being measured.

-

Assessment of Knockdown and Phenotype:

-

Western Blotting: To confirm protein knockdown, lyse the cells 72-96 hours post-transfection and perform Western blot analysis using isoform-specific Akt antibodies.

-

Apoptosis Assay (Flow Cytometry): To quantify apoptosis, harvest cells 96 hours post-transfection. Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and analyze by flow cytometry.[26]

-

Cell Viability/Proliferation Assay: To assess cell viability, perform an MTT or similar assay at various time points post-transfection. For proliferation, count cells at different time points.

-

Caption: Experimental workflow for siRNA-mediated knockdown of Akt isoforms.

Use of Pan-Akt and Isoform-Specific Inhibitors

Chemical inhibitors are valuable tools for studying the acute effects of Akt signaling.

Pan-Akt Inhibitor (e.g., MK-2206): MK-2206 is an allosteric inhibitor of all three Akt isoforms.[20][27]

-

Working Concentration: Typically used in the range of 1-10 µM in cell culture.[18]

-

Treatment Duration: For apoptosis assays, treatment for 24-48 hours is common.

-

Protocol:

-

Seed cells in appropriate culture vessels.

-

Allow cells to adhere and reach the desired confluency.

-

Treat cells with the desired concentration of MK-2206 or vehicle control (e.g., DMSO).

-

Incubate for the desired duration.

-

Harvest cells for downstream analysis (e.g., Western blotting to confirm inhibition of Akt phosphorylation, apoptosis assays).

-

Isoform-Specific Inhibitors: While highly specific inhibitors for each isoform are still under development, some compounds show selectivity.

-

Akt1 Inhibitor (e.g., A-674563): Use with caution regarding specificity.

-

Akt2 Inhibitor (e.g., CCT128930): Use with caution regarding specificity.

-

Protocol: The general protocol is similar to that for pan-Akt inhibitors, but careful dose-response and off-target effect analyses are crucial.

Conclusion and Future Directions

The three Akt isoforms, Akt1, Akt2, and Akt3, play distinct and overlapping roles in the regulation of cell survival. While Akt1 is often a primary driver of pro-survival signaling, Akt2 and Akt3 have critical, context-dependent functions that are essential for cell viability in specific physiological and pathological settings. The development of isoform-specific inhibitors holds great promise for targeted cancer therapy, allowing for the precise modulation of Akt signaling to induce apoptosis in tumor cells while minimizing off-target effects.[7]

Future research should continue to focus on elucidating the complete repertoire of isoform-specific substrates and upstream regulators. Advanced proteomic and genomic approaches will be instrumental in this endeavor. Furthermore, a deeper understanding of the interplay between the different isoforms and their compensatory mechanisms is necessary for the rational design of combination therapies. The continued development and characterization of highly selective Akt isoform inhibitors will be a critical step towards translating our understanding of Akt signaling into more effective and personalized cancer treatments.

References

- 1. The Akt kinases: isoform specificity in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Akt Isoforms: A Family Affair in Breast Cancer [mdpi.com]

- 5. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different functions of AKT1 and AKT2 in molecular pathways, cell migration and metabolism in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. tandfonline.com [tandfonline.com]

- 9. AKT1, AKT2 and AKT3-dependent cell survival is cell line-specific and knockdown of all three isoforms selectively induces apoptosis in 20 human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Akt2 regulates all Akt isoforms and promotes resistance to hypoxia through induction of miR-21 upon oxygen deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Akt3 is responsible for the survival and proliferation of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The Critical Role of Akt in Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rupress.org [rupress.org]

- 16. JCI - Akt1/protein kinase Bα is critical for ischemic and VEGF-mediated angiogenesis [jci.org]

- 17. Akt1 and Akt3 but not Akt2 through interaction with DNA-PKcs stimulate proliferation and post-irradiation cell survival of K-RAS-mutated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. TARGETING AKT3 SIGNALING IN TRIPLE NEGATIVE BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 22. AKT3 is a key regulator of head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Akt Phosphorylates and Negatively Regulates Apoptosis Signal-Regulating Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Akt Inhibits Apoptosis Downstream of BID Cleavage via a Glucose-Dependent Mechanism Involving Mitochondrial Hexokinases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. datasheets.scbt.com [datasheets.scbt.com]

- 26. Down-regulation of AKT proteins slows the growth of mutant-KRAS pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ascopubs.org [ascopubs.org]

Akt-Kinase als therapeutisches Ziel in der Onkologie: Ein technischer Leitfaden

Verfasst für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Die Serin/Threonin-Kinase Akt, auch bekannt als Proteinkinase B (PKB), ist ein zentraler Knotenpunkt im Phosphoinositid-3-Kinase (PI3K)/Akt/mTOR-Signalweg, der für das Überleben, das Wachstum, die Proliferation und den Stoffwechsel von Zellen entscheidend ist.[1][2][3] Eine anomale Aktivierung dieses Signalwegs ist ein häufiges Merkmal vieler menschlicher Krebsarten und wird mit Tumorprogression, Therapieresistenz und schlechter Prognose in Verbindung gebracht.[4][5][6] Dies macht Akt zu einem vielversprechenden Ziel für die Entwicklung von Krebstherapeutika. Dieser technische Leitfaden bietet einen detaillierten Überblick über die Rolle der Akt-Kinase in der Onkologie, fasst die Entwicklung von Inhibitoren zusammen, erörtert Resistenzmechanismen und stellt relevante quantitative Daten sowie experimentelle Protokolle vor.

Der PI3K/Akt/mTOR-Signalweg in Krebs

Der PI3K/Akt/mTOR-Signalweg wird durch eine Vielzahl von extrazellulären Signalen, einschließlich Wachstumsfaktoren und Zytokinen, initiiert, die an Rezeptor-Tyrosinkinasen (RTKs) an der Zelloberfläche binden.[3][7] Diese Aktivierung führt zur Rekrutierung und Aktivierung von PI3K, das die Umwandlung von Phosphatidylinositol-4,5-bisphosphat (PIP2) in Phosphatidylinositol-3,4,5-trisphosphat (PIP3) katalysiert.[3] PIP3 dient als Andockstelle für Proteine mit Pleckstrin-Homologie (PH)-Domänen, einschließlich Akt und der Phosphoinositid-abhängigen Kinase 1 (PDK1).[5]

An der Membran wird Akt durch PDK1 an Threonin 308 (Thr308) und durch den mTOR-Komplex 2 (mTORC2) an Serin 473 (Ser473) phosphoryliert, was zu seiner vollständigen Aktivierung führt.[2][7] Einmal aktiviert, phosphoryliert Akt eine Vielzahl von nachgeschalteten Substraten und reguliert so wichtige zelluläre Prozesse:

-

Zellüberleben: Akt hemmt pro-apoptotische Proteine wie BAD und aktiviert Transkriptionsfaktoren wie NF-κB, die das Überleben der Zelle fördern.[2][8]

-

Zellwachstum und Proliferation: Durch die Aktivierung von mTORC1 fördert Akt die Proteinsynthese und das Zellwachstum.[1][7] Es reguliert auch Zellzyklusproteine, um die Proliferation voranzutreiben.[2]

-

Stoffwechsel: Akt spielt eine Schlüsselrolle im Glukosestoffwechsel und fördert die Glykolyse in Krebszellen.[9]

Die Aktivität dieses Signalwegs wird durch das Tumorsuppressorprotein PTEN (Phosphatase and Tensin Homolog) negativ reguliert, das PIP3 wieder zu PIP2 dephosphoryliert.[3] Funktionsverlustmutationen in PTEN oder aktivierende Mutationen in PI3K (z. B. im Gen PIK3CA) führen zu einer konstitutiven Aktivierung des Signalwegs und sind in vielen Krebsarten verbreitet.[3][10][11]

Isoform-spezifische Funktionen von Akt

Die Akt-Kinase-Familie besteht aus drei hochhomologen Isoformen (Akt1, Akt2, Akt3), die von unterschiedlichen Genen kodiert werden.[1][12] Obwohl sie strukturell ähnlich sind, deuten zunehmende Beweise auf nicht-redundante und sogar gegensätzliche Funktionen im Kontext von Krebserkrankungen hin.[4][11][12]

-

Akt1 (PKBα): Wird hauptsächlich mit der Förderung von Zellüberleben und Tumorwachstum in Verbindung gebracht.[13] Knockout-Studien an Mäusen zeigen, dass Akt1 für normales Wachstum entscheidend ist.[13]

-

Akt2 (PKBβ): Spielt eine zentrale Rolle im Glukosestoffwechsel und der Insulinsignalisierung.[13] In einigen Krebsarten, wie Prostatakrebs, wurde gezeigt, dass Akt2 die Entwicklung von Fernmetastasen und die Aggressivität der Krankheit fördert.[11] Genamplifikationen von AKT2 wurden in Eierstock- und Bauchspeicheldrüsenkrebs berichtet.[8][13]

-

Akt3 (PKBγ): Ist entscheidend für die Gehirnentwicklung.[14] Seine Rolle bei Krebs ist kontextabhängig; es wurde mit der Progression von Melanomen und Östrogenrezeptor-negativen Brustkrebstumoren in Verbindung gebracht.[15] Interessanterweise wurde die Hochregulierung von Akt3 als ein Mechanismus der erworbenen Resistenz gegen Akt-Inhibitoren identifiziert.[16]

Das Verständnis dieser isoform-spezifischen Rollen ist entscheidend für die Entwicklung gezielter Therapien, die möglicherweise wirksamer und weniger toxisch sind als pan-Akt-Inhibitoren.[17][18]

Pharmakologische Hemmung von Akt

Akt-Inhibitoren werden hauptsächlich in zwei Klassen eingeteilt, basierend auf ihrem Wirkmechanismus: ATP-kompetitive Inhibitoren und allosterische Inhibitoren.[5][19]

-

ATP-kompetitive Inhibitoren: Diese Moleküle binden an die ATP-Bindungstasche der Akt-Kinasedomäne und verhindern so die Phosphorylierung von Substraten.[15][20] Sie wirken typischerweise auf alle drei Akt-Isoformen. Beispiele, die sich in der klinischen Entwicklung befinden, sind Capivasertib (AZD5363) und Ipatasertib (GDC-0068).[21][22] Paradoxerweise kann die Bindung dieser Inhibitoren zu einem Anstieg der Akt-Phosphorylierung an Thr308 und Ser473 führen, während die Kinaseaktivität blockiert bleibt.[15]

-

Allosterische Inhibitoren: Diese Inhibitoren binden an eine Stelle außerhalb des aktiven Zentrums, typischerweise in der Nähe der PH-Domäne.[23][24] Diese Bindung sperrt Akt in einer inaktiven Konformation, verhindert seine Rekrutierung an die Zellmembran und blockiert so seine Aktivierung.[15] MK-2206 ist ein gut untersuchter allosterischer Inhibitor, der vorwiegend auf Akt1/2 wirkt.[25]

Klinische Entwicklung und quantitative Daten

Mehrere Akt-Inhibitoren wurden in klinischen Studien untersucht, oft in Kombination mit anderen Krebstherapien.[17][26] Capivasertib und Ipatasertib sind zwei der am weitesten fortgeschrittenen Kandidaten.

Capivasertib (Truqap): Ein potenter, ATP-kompetitiver pan-Akt-Inhibitor.[22][27] In Kombination mit dem Hormontherapeutikum Fulvestrant ist es für die Behandlung von erwachsenen Patienten mit Hormonrezeptor (HR)-positivem, HER2-negativem, fortgeschrittenem Brustkrebs mit einer oder mehreren PIK3CA/AKT1/PTEN-Alterationen nach Rezidiv oder Progression unter einer endokrin-basierten Therapie indiziert.[28][29][30]

Ipatasertib (GDC-0068): Ein weiterer ATP-kompetitiver Inhibitor, der in verschiedenen Krebsarten untersucht wird.[21] Eine NCI-MATCH-Studie an Patienten mit fortgeschrittenen soliden Tumoren, die eine spezifische AKT1 E17K-Mutation aufwiesen, zeigte vielversprechende Ergebnisse.

Tabelle 1: Ausgewählte klinische Studiendaten für Akt-Inhibitoren

| Wirkstoff | Studie / Krebsart | Behandlungsarm | Tumorschrumpfung (ORR) | Stabile Erkrankung (SD) | Anmerkungen |

| Ipatasertib | NCI-MATCH (Subprotokoll H) / Solide Tumore mit AKT1 E17K-Mutation | Ipatasertib Monotherapie (n=32) | 22%[31][32][33] | 56%[31][32][33] | 44% der Patienten hatten eine progressionsfreie Zeit von mindestens 6 Monaten.[31][32][33] |

Tabelle 2: Häufige Nebenwirkungen von Akt-Inhibitoren in klinischen Studien

| Wirkstoff | Häufige unerwünschte Ereignisse (jeder Grad) | Grad 3/4 Dosislimitierende Toxizitäten |

| Capivasertib | Gastrointestinale Störungen, Müdigkeit, Hyperglykämie, Hautausschlag[22][27] | Hyperglykämie (20-24%), Durchfall (14-17%), makulopapulöser Ausschlag (11-16%)[22] |

| Ipatasertib | Durchfall, Übelkeit[31] | Nicht detailliert in den bereitgestellten Abstracts |

| MK-2206 | Hautausschlag (51,5%), Übelkeit (36,4%), Pruritus (24,2%), Hyperglykämie (21,2%), Durchfall (21,2%)[25] | Hautausschlag, Stomatitis[25] |

Mechanismen der Therapieresistenz

Wie bei vielen gezielten Therapien stellt die Entwicklung von Resistenzen eine große Herausforderung für die langfristige Wirksamkeit von Akt-Inhibitoren dar.[19] Die Resistenzmechanismen können je nach Art des Inhibitors variieren.

-

Reaktivierung paralleler Signalwege: Bei ATP-kompetitiven Inhibitoren wie Ipatasertib kann die Resistenz durch die kompensatorische Aktivierung paralleler Signalwege, wie z. B. des PIM-Kinase-Signalwegs, angetrieben werden.[19][23] Eine weitere Studie zeigte, dass die Wiederherstellung der mTOR-Signalisierung ein früher Treiber der Resistenz gegen Akt-Hemmung bei PTEN-defizitärem Prostatakrebs ist.[34]

-

Veränderungen in Akt selbst: Resistenz gegen allosterische Inhibitoren wie MK-2206 ist oft mit Veränderungen im AKT-Gen selbst verbunden, insbesondere mit Mutationen in AKT1.[19][23]

-

Hochregulierung von Akt-Isoformen: Eine erhöhte Expression von Akt3 wurde als Mechanismus der erworbenen Resistenz gegen den allosterischen Inhibitor MK-2206 in Brustkrebsmodellen identifiziert.[16][25]

-

Aktivierung von Rezeptor-Tyrosinkinasen (RTKs): Eine Hyperphosphorylierung mehrerer RTKs, einschließlich EGFR, wurde in Brustkrebszellen mit erworbener Resistenz gegen Akt-Inhibitoren nachgewiesen.[35]

Diese Erkenntnisse deuten darauf hin, dass Kombinationsstrategien, die sowohl auf Akt als auch auf die entsprechenden Resistenzwege abzielen, erforderlich sein könnten, um die Resistenz zu überwinden.[19][23]

Detaillierte experimentelle Protokolle

Die Charakterisierung von Akt-Inhibitoren und das Verständnis ihrer Wirkung auf zellulärer Ebene erfordern eine Reihe von Standardmethoden der Molekular- und Zellbiologie.

Western Blotting zur Analyse der Signalweg-Modulation

Zweck: Quantifizierung der Phosphorylierung von Akt und seinen nachgeschalteten Substraten (z. B. GSK3β, S6-ribosomales Protein) als Maß für die Hemmung des Signalwegs.[36]

Methodik:

-

Zellbehandlung: Krebszelllinien werden in geeigneten Medien kultiviert und für definierte Zeiträume mit verschiedenen Konzentrationen des Akt-Inhibitors oder eines Vehikels (z. B. DMSO) behandelt.

-

Proteinextraktion: Die Zellen werden lysiert, um Gesamtproteinextrakte zu gewinnen. Die Proteinkonzentration wird mit einem Standardassay (z. B. BCA-Assay) bestimmt.

-

Gelelektrophorese: Gleiche Mengen an Protein (typischerweise 20-40 µg) werden durch SDS-PAGE aufgetrennt, um Proteine nach ihrer Größe zu trennen.

-

Proteintransfer: Die getrennten Proteine werden auf eine PVDF- oder Nitrozellulosemembran übertragen.

-

Blockierung und Antikörperinkubation: Die Membran wird blockiert, um unspezifische Bindungen zu verhindern, und anschließend mit primären Antikörpern inkubiert, die spezifisch für phosphorylierte Formen von Akt (p-Akt Ser473, p-Akt Thr308) und dessen Substrate sowie für die Gesamtproteine als Ladekontrolle sind.

-

Detektion: Nach der Inkubation mit einem an ein Enzym (z. B. HRP) gekoppelten sekundären Antikörper werden die Proteinbanden mittels Chemilumineszenz visualisiert und die Bandenintensität quantifiziert.

In-vitro-Kinase-Assay

Zweck: Bestimmung der direkten hemmenden Wirkung einer Verbindung auf die katalytische Aktivität der Akt-Kinase und Ermittlung von IC50-Werten.

Methodik:

-

Reaktions-Setup: Rekombinantes, aktives Akt-Enzym (eine oder mehrere Isoformen) wird mit einem spezifischen Peptidsubstrat und ATP in einem geeigneten Puffer inkubiert.

-

Inhibitor-Titration: Der zu testende Inhibitor wird in einer seriellen Verdünnung zum Reaktionsgemisch gegeben.

-

Kinase-Reaktion: Die Reaktion wird durch Zugabe von ATP (oft radioaktiv markiertes [γ-³²P]ATP oder in einem System, das ADP-Bildung nachweist) gestartet und bei optimaler Temperatur (z. B. 30 °C) für eine definierte Zeit inkubiert.

-

Quantifizierung: Die Reaktion wird gestoppt. Die Menge des phosphorylierten Substrats wird gemessen. Bei Verwendung von Radioaktivität kann dies durch Auftrennung auf einer Phosphozellulose-Membran und Szintillationszählung erfolgen. Alternativ können lumineszenzbasierte Assays (z. B. Kinase-Glo®), die den ATP-Verbrauch messen, verwendet werden.

-

Datenanalyse: Die prozentuale Hemmung wird gegen die Inhibitorkonzentration aufgetragen, um den IC50-Wert (die Konzentration, die eine 50%ige Hemmung bewirkt) zu berechnen.

Zellviabilitäts- und Proliferationsassays

Zweck: Bewertung der zytotoxischen oder zytostatischen Wirkung von Akt-Inhibitoren auf Krebszelllinien.

Methodik:

-

Zellaussaat: Zellen werden in 96-Well-Platten mit einer definierten Dichte ausgesät und über Nacht adhärieren gelassen.

-

Behandlung: Die Zellen werden mit einer seriellen Verdünnung des Akt-Inhibitors über einen längeren Zeitraum (z. B. 72 Stunden) behandelt.

-

Messung der Viabilität:

-

MTT/XTT-Assay: Misst die Aktivität mitochondrialer Dehydrogenasen in lebenden Zellen, die ein Tetrazoliumsalz in ein farbiges Formazanprodukt umwandeln. Die Farbintensität wird spektrophotometrisch gemessen.

-

CellTiter-Glo®-Assay: Ein lumineszenzbasierter Assay, der die Menge an ATP quantifiziert, die ein Indikator für metabolisch aktive, lebensfähige Zellen ist.

-

-

Datenanalyse: Die Ergebnisse werden als Prozentsatz der Viabilität im Vergleich zu unbehandelten Kontrollzellen dargestellt. Aus den Dosis-Wirkungs-Kurven können GI50- oder IC50-Werte berechnet werden.

Etablierung resistenter Zelllinien

Zweck: In-vitro-Modellierung der erworbenen Resistenz zur Untersuchung von Resistenzmechanismen.[16]

Methodik:

-

Chronische Exposition: Eine sensitive parentale Krebszelllinie (z. B. eine mit einer PIK3CA-Mutation) wird kontinuierlich mit dem Akt-Inhibitor behandelt.[16]

-

Schrittweise Dosiserhöhung: Die Behandlung beginnt mit einer niedrigen Konzentration (z. B. nahe dem GI50-Wert). Wenn die Zellen wieder zu wachsen beginnen, wird die Konzentration des Inhibitors schrittweise über mehrere Monate erhöht.[16]

-

Isolierung und Charakterisierung: Sobald eine Population von Zellen etabliert ist, die bei hohen Konzentrationen des Inhibitors wachsen kann, werden einzelne Klone isoliert.

-

Validierung der Resistenz: Die Resistenz wird durch einen Viabilitätsassay bestätigt, der eine signifikante Verschiebung des GI50-Wertes im Vergleich zur parentalen Linie zeigt.

-

Mechanistische Studien: Die resistenten Zelllinien werden dann mittels molekularbiologischer Techniken (z. B. RNA-Seq, Western Blotting, Phospho-RTK-Arrays) analysiert, um die zugrunde liegenden Resistenzmechanismen zu identifizieren.[23][35]

Schlussfolgerung

Die Akt-Kinase bleibt ein entscheidendes und intensiv untersuchtes Ziel in der onkologischen Forschung.[1][36] Die Hyperaktivierung des PI3K/Akt-Signalwegs ist ein grundlegender Mechanismus, der das Krebswachstum in vielen Tumortypen antreibt.[5][10] Die Entwicklung von sowohl ATP-kompetitiven als auch allosterischen Inhibitoren hat zu vielversprechenden klinischen Kandidaten wie Capivasertib geführt, das bereits eine Zulassung für bestimmte Brustkrebspopulationen erhalten hat. Die Herausforderungen bleiben jedoch bestehen, insbesondere im Hinblick auf die erworbene Therapieresistenz, die durch komplexe Mechanismen wie die Umgehung von Signalwegen und genetische Veränderungen angetrieben wird.[19][23] Zukünftige Forschungsanstrengungen müssen sich auf die Entwicklung von isoform-spezifischen Inhibitoren, die Identifizierung prädiktiver Biomarker zur Patientenselektion und die rationale Gestaltung von Kombinationsstrategien konzentrieren, um Resistenzmechanismen zu überwinden und die klinische Wirksamkeit von Akt-gerichteten Therapien zu maximieren.

References

- 1. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 4. The Akt isoforms, their unique functions and potential as anticancer therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent progress in the development of ATP-competitive and allosteric Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. editverse.com [editverse.com]

- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Akt Isoforms: A Family Affair in Breast Cancer | MDPI [mdpi.com]

- 13. The Akt kinases: isoform specificity in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]

- 16. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 17. AKT kinases as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]

- 20. scbt.com [scbt.com]

- 21. clinicaltrials.eu [clinicaltrials.eu]

- 22. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Facebook [cancer.gov]

- 27. What is the mechanism of Capivasertib? [synapse.patsnap.com]

- 28. oncologynewscentral.com [oncologynewscentral.com]

- 29. Capivasertib (Truqap) - side effects and more | | Breast Cancer Now [breastcancernow.org]

- 30. go.drugbank.com [go.drugbank.com]

- 31. AKT Inhibitor Shows Signs of Activity in a Trial Matching Drugs to Tumor Gene Mutations - The ASCO Post [ascopost.com]

- 32. labiotech.eu [labiotech.eu]

- 33. AKT inhibitor shows signs of effectiveness in a patient trial matching drugs to tumour gene mutations - ecancer [ecancer.org]

- 34. Uncoupling of Akt and mTOR signaling drives resistance to Akt inhibition in PTEN loss prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 36. aacrjournals.org [aacrjournals.org]

The Pleckstrin Homology (PH) Domain of Akt: A Technical Guide to its Core Function and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Serine/Threonine kinase Akt (Protein Kinase B) is a pivotal node in intracellular signaling, governing a vast array of cellular processes including growth, proliferation, survival, and metabolism.[1][2] Its activation is tightly regulated and spatially controlled, with the N-terminal Pleckstrin Homology (PH) domain serving as the master switch for its recruitment to the plasma membrane. This technical guide provides an in-depth examination of the Akt PH domain's structure, its mechanism of action, the quantitative biophysics of its interactions, and its emergence as a high-value target for therapeutic intervention.

Structure and Function of the Akt PH Domain

The Akt PH domain is a modular protein domain of approximately 100-120 amino acids, characterized by a conserved three-dimensional fold.[3] Its core structure consists of a seven-stranded β-barrel capped by a C-terminal amphipathic α-helix.[3][4] This domain is responsible for one of the most critical events in Akt activation: its translocation from the cytoplasm to the plasma membrane.[5]

In resting cells, the PH domain maintains Akt in an inactive, autoinhibited state through an intramolecular interaction with the kinase domain.[6][7] This conformation effectively buries the kinase domain's activation loop, preventing its phosphorylation and subsequent activation.[8] The primary function of the PH domain is to act as a specific sensor for the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9][10] The generation of PIP3 at the plasma membrane creates a high-affinity docking site, which recruits Akt and relieves its autoinhibition.[6][11]

The PI3K/Akt Signaling Pathway: A PH Domain-Dependent Cascade

The activation of Akt is a canonical event downstream of growth factor receptor stimulation, orchestrated by the Phosphoinositide 3-Kinase (PI3K) pathway.[12][13] The sequence of events is as follows:

-

Receptor Activation: Extracellular signals like insulin or growth factors bind to and activate receptor tyrosine kinases (RTKs).[13]

-

PI3K Recruitment and Activation: Activated RTKs recruit and activate PI3K at the inner leaflet of the plasma membrane.[1]

-

PIP3 Generation: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3.[1][10] This reaction is antagonized by the tumor suppressor phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[1][12]

-

Akt Translocation: The localized accumulation of PIP3 creates a docking site for the PH domain of Akt, recruiting it from the cytosol to the plasma membrane.[9]

-

Full Activation: Once at the membrane, Akt undergoes a conformational change that exposes its phosphorylation sites. It is then phosphorylated and fully activated by two other kinases: phosphoinositide-dependent kinase 1 (PDK1) at Threonine 308 and the mTORC2 complex at Serine 473.[3][14]

-

Downstream Signaling: Activated Akt detaches from the membrane and phosphorylates over 100 different substrates in the cytoplasm and nucleus, regulating apoptosis, cell cycle progression, and metabolism.[1][15]

Quantitative Data: Binding Affinities

The interaction between the Akt PH domain and its binding partners is characterized by high affinity and specificity. This interaction has been quantified using various biophysical techniques, including surface plasmon resonance (SPR) and microscale thermophoresis (MST). The dissociation constant (KD) is a key metric for evaluating the strength of this binding.

| Interacting Molecules | Method | Reported KD Value | Notes |

| Akt1 PH Domain + PIP3 | Multiple | Nanomolar to low micromolar range | High affinity is critical for membrane recruitment.[8] |

| Akt1 PH Domain + Small Molecule Inhibitors | Surface Plasmon Resonance (SPR) | 0.4 µM - 3.6 µM | Demonstrates the feasibility of developing potent non-lipid-based inhibitors.[3] |

| Akt1 PH Domain (E17K mutant) + Membrane Lipids | Not Specified | Dramatically increased affinity | This oncogenic mutation leads to constitutive membrane localization and Akt signaling.[8] |

| PH Domain (R86A mutant) + Kinase Domain | Microscale Thermophoresis (MST) | Increased affinity | This mutation enhances the autoinhibitory interaction, locking Akt in an inactive state.[16] |

Key Experimental Protocols

Studying the function of the Akt PH domain requires robust methods to assess its lipid-binding properties. Below are detailed protocols for two cornerstone assays.

This is a qualitative to semi-quantitative method used to screen the binding specificity of a protein for various lipids.[17][18][19]

Objective: To determine which phosphoinositides or other lipids the Akt PH domain preferentially binds to.

Methodology:

-

Lipid Spotting: Commercially available nitrocellulose membranes pre-spotted with various lipids (e.g., Echelon Biosciences' "PIP Strips®") are used. Alternatively, prepare serial dilutions of different lipids in a suitable solvent (e.g., chloroform/methanol).

-

Membrane Preparation: Carefully spot 1-2 µL of each lipid dilution onto a nitrocellulose membrane and allow the solvent to evaporate completely.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 3% fatty-acid-free Bovine Serum Albumin (BSA) in TBST) to prevent non-specific protein binding.

-

Protein Incubation: Incubate the membrane with a solution containing the purified recombinant Akt PH domain (often as a GST- or His-tagged fusion protein) at a concentration of 0.5-2 µg/mL in blocking buffer. This incubation is typically performed for 1-3 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane extensively (e.g., 10 times over 50 minutes) with TBST to remove unbound protein.[17]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody directed against the fusion tag (e.g., anti-GST) for 1 hour at room temperature.

-

Secondary Antibody Incubation: After another series of washes, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[17]

-

Detection: Following final washes, detect the protein-lipid interaction using an enhanced chemiluminescence (ECL) substrate and expose it to X-ray film or a digital imager. The intensity of the spots corresponds to the binding affinity.

This is a quantitative method to determine the affinity of a protein for lipids presented in a more physiologically relevant bilayer context.[20][21][22]

Objective: To quantify the fraction of Akt PH domain bound to liposomes of a specific lipid composition and calculate binding affinity.

Methodology:

-

Liposome Preparation:

-

Mix lipids (e.g., phosphatidylcholine (PC) as the carrier lipid, with a defined mole percentage of PIP3) in chloroform in a glass tube.

-

Dry the lipid mixture under a stream of nitrogen gas and then under vacuum to form a thin lipid film.

-

Rehydrate the film in a binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM DTT) by vortexing.[20]

-

Create unilamellar vesicles by sonication or extrusion through a polycarbonate membrane (e.g., 0.1 or 0.2 µm pore size).[21][23]

-

-

Binding Reaction:

-

Incubate a constant concentration of the purified Akt PH domain protein with varying concentrations of the prepared liposomes.

-

Allow the binding to reach equilibrium by incubating for 30-45 minutes at room temperature with gentle agitation.[20]

-

-

Co-sedimentation:

-

Pellet the liposomes and any bound protein by ultracentrifugation (e.g., >50,000 x g for 15-30 minutes).[21]

-

-

Analysis:

-

Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).

-

Resuspend the pellet in an equal volume of buffer as the supernatant.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting.

-

-

Quantification:

-

Quantify the band intensities in the supernatant and pellet fractions using densitometry.

-

Plot the fraction of bound protein against the liposome concentration and fit the data to a binding isotherm to determine the KD.

-

Therapeutic Targeting of the Akt PH Domain

The frequent hyperactivation of the PI3K/Akt pathway in human cancers has made it a prime target for drug development.[][25] While many inhibitors target the ATP-binding pocket of the kinase domain, this approach often suffers from a lack of selectivity against other kinases.[25]

Targeting the PH domain offers a distinct and potentially more specific strategy for inhibiting Akt.[3][5] The rationale is that by blocking the PH domain's interaction with PIP3, one can prevent the initial and essential step of membrane translocation, thereby averting Akt activation altogether.[9][26]

Several classes of PH domain inhibitors have been explored:

-

Lipid-based Analogs: Compounds like Perifosine and PX-316 were designed as lipid-based molecules to compete with PIP3 for binding to the PH domain.[3][26]

-

Small Molecule Inhibitors: High-throughput screening has identified non-lipid-based small molecules, such as SC66, that can allosterically inhibit Akt by binding to its PH domain.[9][27] These inhibitors not only block membrane translocation but can also induce conformational changes that facilitate Akt ubiquitination and degradation.[9]

Developing potent and specific PH domain inhibitors remains an active area of research, holding promise for a new generation of anti-cancer therapeutics with a novel mechanism of action.[25]

References

- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Discovery of a novel class of AKT pleckstrin homology (PH) domain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The structural basis of Akt PH domain interaction with calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pleckstrin homology domain of Akt kinase: a proof of principle for highly specific and effective non-enzymatic anti-cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deactivation of Akt by a small molecule inhibitor targeting pleckstrin homology domain and facilitating Akt ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Turning Off AKT: PHLPP as a Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. cusabio.com [cusabio.com]

- 14. The structural determinants of PH domain-mediated regulation of Akt revealed by segmental labeling | eLife [elifesciences.org]

- 15. youtube.com [youtube.com]

- 16. PH domain-mediated autoinhibition and oncogenic activation of Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 17. liverpool.ac.uk [liverpool.ac.uk]

- 18. Protein lipid overlay assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protein Lipid Overlay Assay | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Liposome binding assay [protocols.io]

- 22. Liposome-Based Methods to Study Protein-Phosphoinositide Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. A Small Molecule Inhibits Akt through Direct Binding to Akt and Preventing Akt Membrane Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. stemcell.com [stemcell.com]

Akt Pathway Dysregulation in Breast and Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide array of human cancers, prominently featuring in the pathogenesis of both breast and prostate cancer.[3][4] This dysregulation often drives tumor progression, metastasis, and the development of resistance to conventional therapies.[5][6] This technical guide provides an in-depth exploration of the mechanisms underlying Akt pathway dysregulation in breast and prostate cancer, presents key quantitative data, details relevant experimental protocols, and visualizes the core signaling cascades and workflows.

The Core PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), or cytokine receptors at the cell surface.[2] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt (also known as protein kinase B) and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[2] At the plasma membrane, Akt is partially activated by PDK1-mediated phosphorylation at threonine 308 (Thr308).[7] Full activation of Akt requires a second phosphorylation at serine 473 (Ser473) by the mTOR complex 2 (mTORC2).[2]

Once activated, Akt phosphorylates a plethora of downstream substrates, thereby regulating numerous cellular functions. Key downstream effectors include:

-

mTORC1: Activation of mTORC1 promotes protein synthesis and cell growth.[8]

-

GSK3β: Inhibition of glycogen synthase kinase 3β (GSK3β) influences cell cycle progression and metabolism.[3]

-

FOXO transcription factors: Phosphorylation and subsequent cytoplasmic sequestration of Forkhead box O (FOXO) proteins inhibit their pro-apoptotic and cell cycle arrest functions.[3]

-

MDM2: Activation of MDM2 leads to the degradation of the tumor suppressor p53.[9]

-

BAD: Phosphorylation and inactivation of the pro-apoptotic protein BAD promotes cell survival.[2]

The pathway is negatively regulated by the tumor suppressor Phosphatase and Tensin Homolog (PTEN), a lipid phosphatase that dephosphorylates PIP3 back to PIP2, thereby terminating the signaling cascade.[1]

Dysregulation in Breast Cancer

Dysregulation of the PI3K/Akt pathway is a common feature in breast cancer, occurring across all major subtypes, including hormone receptor-positive (HR+), HER2-positive (HER2+), and triple-negative breast cancer (TNBC).[10][11]

Mechanisms of Dysregulation

The primary mechanisms for Akt pathway hyperactivation in breast cancer include:

-

PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most frequent genetic alterations in breast cancer, occurring in up to 40% of HR+ tumors.[12][13] These mutations lead to constitutive PI3K activation.

-

PTEN Loss: Loss of function of the PTEN tumor suppressor, through mutation, deletion, or epigenetic silencing, results in the accumulation of PIP3 and subsequent Akt activation.[14][15] Reduced PTEN expression is associated with advanced stage, higher grade, and lymph node metastasis.[14]

-

HER2 Amplification: Overexpression of the human epidermal growth factor receptor 2 (HER2) in HER2+ breast cancer leads to potent and sustained activation of the PI3K/Akt pathway.[14]

-

AKT1 Mutations: While less common than PIK3CA mutations, activating mutations in the AKT1 gene (most notably the E17K mutation) are found in a subset of breast cancers.[16]

-

Upstream Activation: Dysregulation of upstream signaling, such as through the estrogen receptor (ER), can also lead to PI3K/Akt pathway activation.[14][17]

Quantitative Data on Akt Pathway Alterations in Breast Cancer

| Alteration | Frequency in Breast Cancer (Overall) | Frequency in HR+/HER2- | Frequency in HER2+ | Frequency in TNBC | Reference(s) |

| PIK3CA Mutations | ~30-40% | ~40% | ~20-30% | ~10-20% | [12][13] |

| PTEN Loss/Mutation | ~30-50% (loss of expression) | ~30% | ~50% | ~35% | [14][15][18] |

| AKT1 Mutations | ~4-8% | ~6-8% | <5% | <5% | [16][19] |

| HER2 Amplification | ~15-20% | N/A | 100% | N/A | [14] |

Dysregulation in Prostate Cancer

The PI3K/Akt pathway is also a central driver of prostate cancer development and progression, particularly in the context of castration-resistant prostate cancer (CRPC).[8][20]

Mechanisms of Dysregulation

Key mechanisms for Akt pathway activation in prostate cancer include:

-

PTEN Loss: Loss of PTEN function is a hallmark of prostate cancer, occurring in 40-50% of metastatic castration-resistant cases.[21] This is a primary driver of Akt hyperactivation in this disease.

-

Androgen Receptor (AR) Signaling Crosstalk: There is a reciprocal feedback loop between the AR and PI3K/Akt pathways.[8] Inhibition of AR signaling can lead to the activation of the Akt pathway as a resistance mechanism, and vice versa.[8][22]

-

PIK3CA/AKT Mutations: While less frequent than in breast cancer, activating mutations in PIK3CA and AKT genes do occur in a subset of prostate tumors.[19]

-

Upstream RTK Activation: Activation of various receptor tyrosine kinases can also contribute to PI3K/Akt signaling in prostate cancer.[8]

Quantitative Data on Akt Pathway Alterations in Prostate Cancer

| Alteration | Frequency in Primary Prostate Cancer | Frequency in Metastatic CRPC | Reference(s) |

| PTEN Loss (deletion/mutation) | ~20% | ~40-50% | [20][21] |

| PIK3CA Mutations | ~4-9% | ~4-6% | [19] |

| AKT1 Mutations | <1% | ~2-3% | [19] |

Experimental Protocols

Western Blotting for Akt Pathway Components

Western blotting is a fundamental technique to assess the expression and phosphorylation status of key proteins in the Akt pathway.

Objective: To detect total and phosphorylated levels of Akt, and other pathway components like PTEN, mTOR, and GSK3β.

Methodology:

-

Sample Preparation:

-

Culture breast or prostate cancer cells to the desired confluency.

-

Treat cells with specific inhibitors or stimuli as required by the experimental design.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), phospho-Akt (Thr308), PTEN, or other targets overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

Immunohistochemistry for PTEN Expression

Immunohistochemistry (IHC) is used to assess the in situ expression of proteins like PTEN in tissue samples.

Objective: To determine the presence or absence of PTEN protein expression in formalin-fixed, paraffin-embedded (FFPE) breast and prostate tumor tissues.[26][27]

Methodology:

-

Tissue Preparation:

-

Cut 4-5 µm sections from FFPE tissue blocks.

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or a high pH buffer.

-

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with a protein block solution.

-

Incubate with a primary antibody against PTEN (e.g., clone 6H2.1) for a specified time and temperature.[27][28]

-

Wash with a wash buffer (e.g., PBS or TBS).

-

Incubate with a polymer-based detection system (e.g., HRP-polymer).

-

Wash with the wash buffer.

-

-

Visualization and Counterstaining:

-

Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

-

Scoring:

-

Evaluate PTEN staining intensity and the percentage of positive tumor cells. Loss of PTEN is typically defined as complete absence of staining in the tumor cells with positive internal controls (e.g., stromal cells).[29]

-

PI3K Kinase Assay

A PI3K kinase assay measures the enzymatic activity of PI3K, which is crucial for assessing the efficacy of PI3K inhibitors.

Objective: To quantify the lipid kinase activity of PI3K in vitro.[30]

Methodology:

-

Reaction Setup:

-

Prepare a reaction buffer containing HEPES, MgCl2, and ATP.

-

Add the PI3K enzyme (e.g., recombinant p110α/p85α) to the reaction wells.

-

If testing inhibitors, pre-incubate the enzyme with the compound.

-

-

Kinase Reaction:

-

Initiate the reaction by adding the lipid substrate (e.g., PIP2).

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a solution containing EDTA.

-

Detect the product (PIP3) using a competitive ELISA-based method or a fluorescence-based assay. For example, a biotinylated PIP3 tracer can compete with the reaction-generated PIP3 for binding to a PIP3-binding protein coated on the plate. The signal is then detected with streptavidin-HRP.[31][32]

-

-

Data Analysis:

-

Calculate the PI3K activity based on the signal generated, which is inversely proportional to the amount of PIP3 produced in the reaction.

-

Therapeutic Targeting of the Akt Pathway

The critical role of the Akt pathway in breast and prostate cancer has led to the development of numerous targeted inhibitors.

Akt Inhibitors in Clinical Development

Several Akt inhibitors are in various stages of clinical trials for both breast and prostate cancer.

| Inhibitor | Target | Cancer Type(s) | Key Clinical Trial(s) | Status/Key Findings | Reference(s) |

| Capivasertib (AZD5363) | Pan-Akt | Breast (HR+), Prostate | CAPItello-291 (Breast), CAPItello-281 (Prostate) | Approved for HR+/HER2- breast cancer with specific alterations. Showed improved rPFS in PTEN-deficient metastatic hormone-sensitive prostate cancer. | [33][34][35] |

| Ipatasertib (GDC-0068) | Pan-Akt | Breast (TNBC), Prostate | IPATential150 (Prostate) | Showed improved radiographic progression-free survival (rPFS) in combination with abiraterone in mCRPC patients with PTEN loss. | [13][20][22] |

| MK-2206 | Allosteric Akt | Breast | Various Phase I/II trials | Investigated in combination with chemotherapy and targeted therapies in different breast cancer subtypes. | [10][11] |

digraph "Therapeutic_Targeting" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];// Nodes PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3Ki [label="PI3K Inhibitors", shape=oval, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akti [label="Akt Inhibitors\n(e.g., Capivasertib,\nIpatasertib)", shape=oval, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORi [label="mTOR Inhibitors\n(e.g., Everolimus)", shape=oval, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Cell Proliferation,\nSurvival, etc.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PI3K -> Akt; Akt -> mTOR; mTOR -> Downstream; PI3Ki -> PI3K [arrowhead=tee, color="#EA4335"]; Akti -> Akt [arrowhead=tee, color="#EA4335"]; mTORi -> mTOR [arrowhead=tee, color="#EA4335"]; }

Conclusion

The dysregulation of the Akt signaling pathway is a cornerstone of the molecular landscape of both breast and prostate cancer. A thorough understanding of the specific mechanisms of pathway activation, including the prevalence of key genetic alterations, is paramount for the development of effective targeted therapies. The experimental protocols detailed herein provide a framework for the robust investigation of this pathway in both preclinical and clinical settings. The continued development and strategic implementation of Akt pathway inhibitors hold significant promise for improving outcomes for patients with these common and challenging malignancies.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. AR and PI3K/AKT in Prostate Cancer: A Tale of Two Interconnected Pathways [mdpi.com]

- 9. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? [frontiersin.org]

- 11. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. article.imrpress.com [article.imrpress.com]

- 15. Tumor Suppressor PTEN in Breast Cancer: Heterozygosity, Mutations and Protein Expression | Anticancer Research [ar.iiarjournals.org]

- 16. oncotarget.com [oncotarget.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. [PI3K/AKT pathway activation and therapeutic consequences in breast cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Overview of the Development and Use of Akt Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. urotoday.com [urotoday.com]

- 22. Taking Akt-ion Against Prostate Cancer? - The ASCO Post [ascopost.com]

- 23. Western Blot Analysis for Akt Signaling Pathway [bio-protocol.org]

- 24. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]

- 25. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 26. Protocol for PTEN expression by immunohistochemistry in formalin-fixed paraffin-embedded human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 31. sigmaaldrich.cn [sigmaaldrich.cn]

- 32. PI3K kinase activities [bio-protocol.org]

- 33. researchgate.net [researchgate.net]

- 34. firstwordpharma.com [firstwordpharma.com]

- 35. Facebook [cancer.gov]

Methodological & Application

Application Notes and Protocols: Akt Kinase Inhibitor Hydrochloride Solubility and Use in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making Akt an attractive target for therapeutic intervention. Akt kinase inhibitors are a class of small molecules designed to block the activity of Akt, thereby inducing apoptosis and inhibiting tumor growth. The hydrochloride salt forms of these inhibitors are often used in research and development due to their improved stability and handling properties. Understanding the solubility of these compounds, particularly in commonly used solvents like dimethyl sulfoxide (DMSO), is crucial for accurate and reproducible experimental results.

These application notes provide detailed information on the solubility of various Akt kinase inhibitor hydrochlorides in DMSO, as well as comprehensive protocols for their use in fundamental cell-based assays.

Data Presentation: Solubility of Akt Kinase Inhibitor Hydrochlorides in DMSO